Leukotriene C4-d5 methyl ester
Description
Properties
Molecular Formula |
C31H49N3O9S |
|---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-[(5S,6R,7E,9E,11Z,14Z)-19,19,20,20,20-pentadeuterio-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13-12+,17-14+/t23?,24?,25-,26+/m0/s1/i1D3,3D2 |
InChI Key |
NEICPYXCIYSWOH-QXDTVSJVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Derivatization Strategies for Deuterated Leukotrienes
Methods of Deuterium (B1214612) Incorporation into Eicosanoid Structures
The introduction of deuterium into the complex structures of eicosanoids, a class of signaling lipids derived from polyunsaturated fatty acids like arachidonic acid, can be achieved through several strategic methods. nih.gov These methods are designed to place deuterium atoms at specific, stable positions within the molecule. The choice of method depends on the desired location and number of deuterium atoms.
One common approach involves the Wittig condensation using a deuterated phosphonium (B103445) salt. nih.govresearchgate.net For instance, C-20 trideuterated leukotriene A4 methyl ester was synthesized by condensing a deuterated C9-phosphonium salt with a C11-epoxydienal, introducing the deuterium label at the omega-end of the fatty acid chain. nih.govresearchgate.net This position is chemically stable to a wide range of subsequent reaction conditions. nih.gov
Another method is catalytic deuteration , where deuterium gas (D₂) is used with a catalyst, such as Wilkinson's catalyst or Palladium on carbon (Pd/C), to reduce unsaturated bonds. researchgate.net For example, methyl arachidonate-d4 was prepared by reducing a tetraacetylenic acid precursor with Lindlar catalyst and hydrogen gas after deuterium atoms were incorporated using deuterium gas. researchgate.net A heterogeneous Pd/C-D₂O-H₂ system has also been developed as a deuterium gas-free method for post-synthetic labeling. researchgate.net
Deuteration can also be specifically targeted to bis-allylic positions of polyunsaturated fatty acids. nih.govnih.gov This is particularly relevant because these positions are susceptible to hydrogen abstraction by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), initiating the biosynthesis of eicosanoids. nih.govresearchgate.net Introducing deuterium at these sites creates a significant kinetic isotope effect (KIE), which can slow down enzymatic reactions and alter metabolic pathways, allowing for the controlled synthesis of specific eicosanoids. nih.govnih.govcaymanchem.com
The following table summarizes key methods for deuterium incorporation into eicosanoids.
Table 1: Methods of Deuterium Incorporation in Eicosanoids| Method | Description | Typical Deuteration Site(s) | Primary Application |
|---|---|---|---|
| Wittig Condensation | Use of a deuterated phosphonium salt (Wittig reagent) to build the carbon skeleton. nih.govresearchgate.net | Specific positions along the carbon chain, such as the omega-end (C-20). nih.gov | Synthesis of internal standards for mass spectrometry. nih.gov |
| Catalytic Hydrogenation/Deuteration | Reduction of alkynes or alkenes using deuterium gas (D₂) and a metal catalyst. researchgate.net | Across former double or triple bonds (e.g., 11,12,14,15-positions). nih.gov | Preparation of internal standards and metabolic studies. researchgate.net |
| Deuteration at bis-allylic positions | Synthesis of polyunsaturated fatty acid precursors with deuterium at C-H bonds adjacent to two double bonds. nih.govnih.gov | C7, C10, C13 in arachidonic acid. nih.gov | Modulation of enzymatic pathways (e.g., COX, LOX) and inflammation. nih.gov |
Chemical Synthesis of Leukotriene A4 Methyl Ester Precursors for Conjugation
Leukotriene A4 (LTA4) is a highly unstable epoxide intermediate in the biosynthesis of leukotrienes. researchgate.netcaymanchem.com Its methyl ester, Leukotriene A4 methyl ester, is a more stable form that serves as a key precursor in the chemical synthesis of other leukotrienes, including LTC4. caymanchem.commedchemexpress.com The synthesis of LTA4 methyl ester is a multi-step process that requires precise stereochemical control.
Total synthesis of LTA4 methyl ester has been achieved from various starting materials, including butadiene and D-glucose. researchgate.netlookchem.com A common and critical step in many synthetic routes is the Sharpless asymmetric epoxidation . researchgate.netresearchgate.net This reaction is highly reliable and chemoselective, allowing for the creation of chiral 2,3-epoxy alcohols from allylic alcohols with predictable enantioselectivity. researchgate.netresearchgate.net This step establishes the crucial stereochemistry of the epoxide ring at the C5 and C6 positions. researchgate.net
Subsequent steps involve building the rest of the 20-carbon eicosanoid chain. This is often accomplished through reactions like the Wittig reaction , which couples a phosphorane with an aldehyde to form the characteristic conjugated triene system of LTA4. nih.govresearchgate.net For instance, a C11-epoxydienal can be reacted with a C9-phosphonium salt to complete the carbon backbone. nih.gov The final product, LTA4 methyl ester, is stable and can be readily hydrolyzed to the unstable free acid if needed. caymanchem.commedchemexpress.com
The table below outlines a generalized synthetic pathway.
Table 2: Key Stages in the Synthesis of Leukotriene A4 Methyl Ester| Stage | Key Reaction/Transformation | Purpose |
|---|---|---|
| 1. Chiral Pool or Asymmetric Synthesis | Starting from a chiral molecule like D-glucose or using an asymmetric reaction. lookchem.com | To establish the initial stereocenters of the molecule. |
| 2. Asymmetric Epoxidation | Sharpless catalytic asymmetric epoxidation of an allylic alcohol. researchgate.netresearchgate.net | To create the stereospecific 5(S),6(S)-epoxide ring. |
| 3. Chain Elongation | Wittig reaction or Horner-Wadsworth-Emmons reaction. nih.govresearchgate.net | To construct the full C20 carbon chain with the correct double bond geometry (7E,9E,11Z,14Z). |
Stereoselective Pathways in the Preparation of Deuterated Leukotriene C4 Analogs
The final step in synthesizing Leukotriene C4-d5 methyl ester is the stereoselective conjugation of a deuterated LTA4 methyl ester precursor with glutathione (B108866). caymanchem.com Leukotriene C4 is the parent cysteinyl-leukotriene, formed by the addition of the tripeptide glutathione to LTA4. caymanchem.comglpbio.com This reaction is catalyzed in biological systems by the enzyme Leukotriene C4 synthase. caymanchem.comjci.org
The synthesis of LTC4-d5 methyl ester for use as an internal standard involves the reaction of LTA4-d5 methyl ester with glutathione. caymanchem.com The deuterium atoms in this specific analog are located on the fatty acid backbone. caymanchem.comcaymanchem.com The key to this synthesis is the stereoselective opening of the epoxide ring of LTA4. The thiol group of the cysteine residue within glutathione acts as a nucleophile, attacking the C6 position of the LTA4 epoxide. This proceeds via a stereospecific SN2-type mechanism, resulting in the inversion of configuration at C6 and the formation of the 5(S)-hydroxy, 6(R)-S-glutathionyl stereochemistry characteristic of LTC4. researchgate.net
This conjugation can be carried out chemically or enzymatically using purified LTC4 synthase, which recognizes LTA4 methyl ester as a substrate to form LTC4 methyl ester. jci.org The inherent stereochemistry of the LTA4 precursor, established during its synthesis (e.g., via Sharpless epoxidation), dictates the final stereochemistry of the LTC4 product, ensuring the correct biologically relevant isomer is formed.
Table 3: Stereoselective Formation of LTC4 from LTA4
| Feature | Description |
|---|---|
| Precursor | Leukotriene A4 methyl ester with defined 5S,6S-epoxide stereochemistry. researchgate.net |
| Nucleophile | Glutathione (GSH), specifically the thiol group of its cysteine residue. jci.org |
| Reaction Type | Nucleophilic opening of the epoxide ring. researchgate.net |
| Regioselectivity | Nucleophilic attack occurs at the C6 position of the LTA4 epoxide. researchgate.net |
| Stereochemistry | The reaction proceeds with inversion of configuration at C6, leading to a 6R-S-glutathionyl linkage. researchgate.net |
| Product | 5(S)-hydroxy-6(R)-S-glutathionyl-7,9-trans-11,14-cis-eicosatetraenoic acid (Leukotriene C4). researchgate.net |
Advanced Mass Spectrometry Based Quantification of Leukotrienes Utilizing Deuterated Internal Standards
Principles and Methodologies of Gas Chromatography-Mass Spectrometry (GC-MS) for Eicosanoid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. creative-proteomics.com Historically, GC-MS played a pivotal role in the initial identification and quantification of eicosanoids in biological samples. nih.gov
The fundamental principle of GC-MS involves several key steps:
Vaporization and Separation : The sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (like helium) transports the vaporized analytes through a long, thin capillary column. wjpsonline.com The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile carrier gas and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
Ionization and Fragmentation : As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner.
Mass Analysis and Detection : The resulting charged fragments are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). technologynetworks.com A detector then records the abundance of each fragment. The resulting mass spectrum serves as a chemical "fingerprint" that can be used to identify the compound by comparison to spectral libraries.
For eicosanoid analysis, GC-MS presents a specific challenge: these molecules are generally not volatile enough for direct analysis. Therefore, a chemical derivatization step is required to increase their volatility. nih.govresearchgate.net This typically involves converting carboxylic acid groups to methyl esters (FAMEs) and hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. wjpsonline.comresearchgate.net While GC-MS offers high chromatographic resolution, which is excellent for separating the numerous isomers of eicosanoids, the need for complex sample derivatization has led to its gradual replacement by LC-MS/MS for many applications. nih.govresearchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
High-performance liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has emerged as the standard methodology for the quantitative analysis of eicosanoids. nih.govspringernature.com This preference is due to its high sensitivity, specificity, and the ability to analyze eicosanoids directly from aqueous samples without the need for chemical derivatization. nih.gov
In this context, Leukotriene C4-d5 methyl ester serves as an invaluable internal standard. netascientific.comcaymanchem.com By adding a known quantity of the deuterated standard to a sample at the beginning of the preparation process, any loss of the analyte (Leukotriene C4 methyl ester) during extraction or variability in ionization efficiency can be accurately corrected. The instrument measures the ratio of the analyte to the internal standard, ensuring precise quantification even in complex biological matrices. clearsynth.com
Effective chromatographic separation is crucial for resolving the target analyte from isomers and other interfering compounds present in the biological matrix. For leukotrienes, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. creative-proteomics.com
Key aspects of optimizing this separation include:
Stationary Phase : C18 (octadecylsilyl) columns are widely used, offering excellent hydrophobic retention for lipid mediators. creative-proteomics.comarborassays.com The choice of particle size and column dimensions can be adjusted to balance resolution and analysis time.
Mobile Phase : The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. core.ac.uk
Mobile Phase Additives : The addition of a small amount of a weak acid, such as formic acid or acetic acid (typically 0.01-0.1%), to the mobile phase is critical. researchgate.net This suppresses the ionization of the carboxylic acid groups on the leukotrienes, ensuring they are in a neutral, more retained form, which leads to sharper, more symmetrical chromatographic peaks.
Flow Rate and Temperature : These parameters are fine-tuned to optimize separation efficiency and reduce run times.
Studies have shown that by carefully optimizing these parameters, it is possible to achieve baseline separation of various leukotrienes, including LTC4, and their metabolites within a single chromatographic run. nih.govdeepdyve.com
Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a scan mode used in tandem mass spectrometry (MS/MS) that provides exceptional sensitivity and selectivity for quantifying specific target compounds in complex mixtures. proteomics.com.auproteomics.com.au It is the technique of choice for analyzing low-abundance eicosanoids. creative-proteomics.com
The MRM process involves two stages of mass filtering using a triple quadrupole mass spectrometer:
Precursor Ion Selection : In the first quadrupole (Q1), only ions corresponding to the specific mass-to-charge ratio (m/z) of the target analyte (the precursor or parent ion) are allowed to pass. For Leukotriene C4 methyl ester and its deuterated standard, these would be their respective molecular ions.
Fragmentation : The selected precursor ions then travel into the second quadrupole (Q2), which functions as a collision cell. Here, they are fragmented by collision with an inert gas (e.g., argon).
Product Ion Selection : The third quadrupole (Q3) is set to filter for a specific, characteristic fragment ion (the product or daughter ion).
Only the fragment ions that originate from the selected precursor ion are detected. proteomics.com.au This two-stage filtering process dramatically reduces chemical noise and matrix interference, resulting in a significant increase in the signal-to-noise ratio and allowing for quantification at very low levels (picogram per milliliter). creative-proteomics.comproteomics.com.au For each analyte, a specific precursor-to-product ion transition is monitored, providing a high degree of confidence in the identity and quantity of the measured compound. nih.gov
Optimization of Chromatographic Separation for Leukotriene C4 Methyl Ester Analytes
Analytical Validation Parameters for Deuterated Internal Standards in Biological Matrices
To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a rigorous validation process. When using deuterated internal standards like this compound, the validation assesses the performance of the assay in the specific biological matrix of interest (e.g., plasma, urine, or tissue homogenate). fda.gov The use of a stable isotope-labeled internal standard is ideal because it co-elutes with the analyte and behaves almost identically during extraction and ionization, thereby compensating for matrix-induced variations. clearsynth.commdpi.com
Key validation parameters, often guided by regulatory agencies like the FDA, include the following: fda.gov
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards. | Correlation coefficient (r²) ≥ 0.99 researchgate.net |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy within ±20%; precision ≤20% RSD. nih.govmdpi.com |
| Accuracy | The closeness of the measured value to the nominal or true value. Assessed by analyzing quality control (QC) samples at different concentrations. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). researchgate.net |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as intra-day and inter-day variability. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). mdpi.comresearchgate.net |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. mdpi.comnih.gov |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. | Assessed by comparing the response of an analyte in post-extraction spiked matrix with the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%. mdpi.commyadlm.org |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, bench-top, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. fda.govresearchgate.net |
Sample Preparation Techniques for Quantitative Eicosanoid Profiling
Sample preparation is a critical, and often rate-limiting, step in the analysis of eicosanoids. core.ac.uk Its primary goals are to isolate the analytes of interest from the complex biological matrix, remove interfering substances (such as proteins and phospholipids), and concentrate the analytes to a level suitable for detection by mass spectrometry. nih.gov
To prevent the artificial formation or degradation of eicosanoids, samples must be handled carefully. This includes immediate processing after collection or rapid snap-freezing and storage at -80°C. harvard.edu The addition of antioxidants and cyclooxygenase inhibitors, such as indomethacin, is also recommended to preserve the integrity of the sample. arborassays.com
Solid Phase Extraction (SPE) is the most widely used technique for the purification and concentration of eicosanoids from biological samples. harvard.edu It is generally preferred over traditional liquid-liquid extraction (LLE) because it is more selective, uses smaller volumes of organic solvents, and is more amenable to automation. nih.govharvard.edu
Reversed-phase SPE using a sorbent with bonded C18 (octadecylsilyl) groups is a common and effective protocol for isolating a broad spectrum of lipid mediators. arborassays.comaocs.org The general procedure involves several steps, which are outlined in the table below.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Cartridge Conditioning | The C18 cartridge is sequentially washed with a non-polar solvent (e.g., methanol, ethanol) followed by water or a buffer. arborassays.com | To activate the C18 functional groups and ensure reproducible retention of the analyte. |
| 2. Sample Acidification | The biological sample (e.g., plasma, urine) is acidified to a pH of approximately 3.5 using an acid like hydrochloric or formic acid. arborassays.com | To protonate the carboxylic acid groups of the eicosanoids, making them less polar so they will bind strongly to the non-polar C18 sorbent. |
| 3. Sample Loading | The acidified sample is passed slowly through the conditioned cartridge. | The eicosanoids and other hydrophobic molecules are retained on the sorbent while salts and very polar molecules pass through. |
| 4. Wash Steps | The cartridge is washed with a sequence of solvents. A common sequence is water or acidified water, followed by a low-percentage organic solvent (e.g., 15% ethanol), and then a non-polar solvent like hexane. arborassays.comnih.gov | To remove more polar, water-soluble impurities and then less polar, interfering lipids (like glycerolipids) while the eicosanoids remain bound to the sorbent. |
| 5. Analyte Elution | The purified eicosanoids are eluted from the cartridge using a moderately polar organic solvent, such as ethyl acetate (B1210297) or methyl formate. nih.govharvard.edu | To recover the concentrated analytes of interest, now free from most of the original matrix components. |
| 6. Dry-down & Reconstitution | The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis. tandfonline.com | To concentrate the sample further and ensure it is in a solvent compatible with the LC-MS system. |
Investigating Leukotriene C4 Biosynthesis Pathways Through Isotopic Tracing
Enzymatic Conversion of Leukotriene A4 to Leukotriene C4: A Mechanistic Perspective
The conversion of the unstable epoxide intermediate LTA4 to LTC4 is a critical step in the biosynthesis of cysteinyl leukotrienes. nih.govtg.org.au This reaction is catalyzed by specific enzymes that conjugate LTA4 with glutathione (B108866) (GSH). nih.govuniprot.org
Characterization of Leukotriene C4 Synthase (LTC4S) Activity with Labeled Substrates
Leukotriene C4 synthase (LTC4S) is the primary enzyme responsible for the synthesis of LTC4. nih.govuniprot.org It is an 18 kDa integral membrane protein that functions as a homodimer. nih.gov The use of labeled substrates has been pivotal in characterizing the activity of LTC4S. For instance, studies have employed labeled LTA4 to determine the kinetic parameters of the enzyme. The Km and Vmax values for LTA4 have been reported to be approximately 3.6 µM and 1.3 µmol/mg/min, respectively. nih.gov Similarly, the kinetic constants for the co-substrate GSH have been determined, with a Km of about 1.6 mM and a Vmax of 2.7 µmol/mg/min. nih.gov
The catalytic mechanism of LTC4S involves the activation of the thiol group of GSH, which then attacks the C6 position of the epoxide ring of LTA4 in an SN2-type reaction. nih.gov Site-directed mutagenesis studies have identified key amino acid residues, such as Arg-104, as crucial for activating GSH. nih.gov Trp-116 has also been proposed to play a significant role in substrate binding and product release. nih.gov The use of isotopically labeled substrates in conjunction with mutated enzymes allows for a detailed investigation of these mechanistic steps.
Furthermore, research has shown that the methyl ester of LTA4 can also serve as a substrate for LTC4S, and in some experimental setups, it is preferred due to its increased stability compared to the sodium salt of LTA4. umich.edu
Contributions of Microsomal and Cytosolic Glutathione S-Transferases (GSTs)
While LTC4S is the most specific enzyme for LTC4 synthesis, other enzymes, particularly members of the glutathione S-transferase (GST) superfamily, can also contribute to this reaction. umich.edutandfonline.com GSTs are a diverse group of enzymes involved in detoxification and are found in both microsomal and cytosolic fractions of the cell. tandfonline.comresearchgate.net
Cytosolic GSTs have also been investigated for their potential role in LTC4 synthesis. nih.gov However, studies have indicated that the primary LTC4 binding sites in cellular membranes are distinct from cytosolic GSTs and co-fractionate with microsomal GST. nih.gov This suggests that microsomal GSTs play a more direct role in LTC4 metabolism and binding than their cytosolic counterparts.
Analysis of Biosynthetic Intermediates and Product Formation Rates
The use of isotopically labeled compounds is crucial for the accurate analysis of biosynthetic intermediates and the determination of product formation rates in the leukotriene pathway. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed for the detection and quantification of these molecules. acs.orgnih.gov
Isotope-labeled internal standards, such as Leukotriene C4-d5 methyl ester, are essential for achieving accurate quantification in complex biological samples. creative-proteomics.com These standards allow for the correction of sample loss during extraction and ionization variability in the mass spectrometer. This approach enables the precise measurement of key intermediates like 5-HETE and LTA4, as well as the final product, LTC4. creative-proteomics.com By monitoring the incorporation of the isotopic label from a precursor into the final product over time, researchers can determine the rates of product formation under various experimental conditions.
Assessment of Enzyme Kinetics and Inhibitor Potency Using Labeled Standards
Isotopically labeled standards are indispensable for detailed enzyme kinetic studies and for assessing the potency of enzyme inhibitors. In enzyme kinetic assays, labeled substrates are used to measure the initial velocity of the reaction at different substrate concentrations, allowing for the determination of Km and Vmax values. nih.govacs.org
The development of inhibitors for LTC4S is a significant area of research, particularly for the treatment of inflammatory diseases like asthma. patsnap.comnih.gov Labeled standards play a critical role in inhibitor screening and characterization. For instance, the inhibitory potency of a compound is often expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. These assays are typically performed by incubating the enzyme with a fixed concentration of labeled substrate and varying concentrations of the inhibitor. nih.govresearchgate.net The amount of labeled product formed is then quantified to determine the extent of inhibition.
For example, the inhibitor TK04 has been studied for its effect on LTC4S activity. researchgate.netnih.gov In such assays, the concentration of LTA4 is kept constant while the concentration of the inhibitor is varied, and the formation of labeled LTC4 is measured to calculate the IC50. nih.gov
Table 1: Kinetic Parameters of Enzymes Involved in LTC4 Biosynthesis
| Enzyme | Substrate | Km | Vmax / kcat | Reference |
| Human LTC4S | LTA4 | 3.6 µM | 1.3 µmol/mg/min | nih.gov |
| Human LTC4S | GSH | 1.6 mM | 2.7 µmol/mg/min | nih.gov |
| Human LTC4S | LTA4 | 30 µM | kcat = 105 s-1 | uniprot.orgacs.org |
| Human LTC4S | GSH | 70 µM | kcat = 19 s-1 | uniprot.org |
| Mouse LTC4S | LTA4 | 10.3 µM | 2.3 µmol/min/mg | uniprot.org |
| Mouse LTC4S | GSH | 1.9 µM | 2.2 µmol/min/mg | uniprot.org |
| Human MGST2 | LTA4 | 40 µM | - | acs.org |
Research on Transcellular Metabolism of Leukotriene Precursors
Elucidating Intercellular Lipid Mediator Transfer Mechanisms
The transcellular biosynthesis of leukotrienes is predicated on the ability of LTA4, a chemically reactive epoxide, to traverse from its cell of origin to a recipient cell. nih.gov The expression of the key enzyme for LTA4 synthesis, 5-lipoxygenase (5-LO), is primarily restricted to leukocytes, such as neutrophils, monocytes, macrophages, mast cells, and basophils. nih.govnih.govjci.org However, the enzymes that convert LTA4 into downstream products, namely LTA4 hydrolase (LTA4-H) and LTC4 synthase (LTC4-S), are more widely distributed in various tissues and cell types that may not express 5-LO. nih.govnih.govjci.org
This differential enzyme distribution is the basis for transcellular metabolism. jci.org For instance, activated neutrophils, which are rich in 5-LO, can produce and release LTA4. researchgate.net This LTA4 can then be taken up by nearby cells like platelets or endothelial cells. jci.orgresearchgate.net Platelets, which lack 5-LO but possess LTC4 synthase, can convert the neutrophil-derived LTA4 into LTC4. researchgate.netbiosciencepharma.com Similarly, endothelial cells can metabolize exogenous LTA4 to produce both LTB4 and cysteinyl leukotrienes (cysLTs), including LTC4. mdpi.com This intercellular transfer effectively amplifies the inflammatory signal by enabling the production of a wider range of leukotrienes at a site of inflammation than any single cell type could produce alone. jci.org
Quantification of Leukotriene C4 Formation via Platelet-Leukocyte Interactions
The interaction between platelets and leukocytes is a prime example of transcellular metabolism leading to the formation of LTC4. ashpublications.org While neutrophils are major producers of LTA4, they lack significant LTC4 synthase activity. ashpublications.org Conversely, platelets are rich in LTC4 synthase but cannot produce LTA4 themselves because they lack 5-LO. biosciencepharma.comashpublications.org When these two cell types interact, a synergistic production of LTC4 occurs. ashpublications.org
Research has shown that the adherence of platelets to leukocytes is a crucial step in this process. ashpublications.orgashpublications.org This interaction, often mediated by molecules like P-selectin, facilitates the efficient transfer of LTA4 from the leukocyte to the platelet. ashpublications.org Studies on aspirin-exacerbated respiratory disease (AERD) have highlighted the importance of this pathway. In these patients, there is a marked increase in circulating platelet-leukocyte aggregates, which correlates with higher levels of urinary LTE4, a stable metabolite of LTC4. ashpublications.orgashpublications.org This suggests that enhanced platelet-leukocyte interactions drive the overproduction of cysLTs in this condition. ashpublications.org
To accurately quantify the amount of LTC4 produced through these interactions, stable isotope-labeled internal standards are essential. Leukotriene C4-d5 methyl ester is one such standard used in mass spectrometry-based analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comsanbio.nl This deuterated standard, which has five deuterium (B1214612) atoms, behaves chemically and physically almost identically to the endogenous LTC4 methyl ester, allowing for precise and accurate quantification of the LTC4 produced in experimental settings. caymanchem.comsanbio.nlscbt.combiocompare.com
Table 1: Key Cellular Players in LTC4 Transcellular Biosynthesis
| Cell Type | Key Enzyme(s) | Role in Transcellular LTC4 Synthesis |
| Neutrophils | 5-Lipoxygenase (5-LO), LTA4 Hydrolase | Donor cell; produces and releases LTA4. nih.govashpublications.org |
| Platelets | LTC4 Synthase | Acceptor cell; converts LTA4 to LTC4. biosciencepharma.comashpublications.org |
| Endothelial Cells | LTA4 Hydrolase, LTC4 Synthase | Acceptor cell; can convert LTA4 to both LTB4 and LTC4. mdpi.com |
| Eosinophils | 5-Lipoxygenase, LTC4 Synthase | Can produce LTC4 independently but also participate in transcellular pathways. researchgate.net |
| Mast Cells | 5-Lipoxygenase, LTC4 Synthase | Major producers of LTC4. researchgate.net |
Investigation of Transcellular Metabolism in Specific Cellular Compartments
The transcellular synthesis of leukotrienes is not a random process but is organized within specific cellular compartments. The initial steps of LTA4 synthesis occur at the nuclear envelope of the activated leukocyte. nih.govbiosciencepharma.com Here, cytosolic phospholipase A2 (cPLA2) and 5-LO translocate to the nuclear membrane to access their substrate, arachidonic acid, and initiate the conversion to LTA4. nih.gov
From the perinuclear space, LTA4 must then be transported out of the donor cell and into the acceptor cell. biosciencepharma.com While the exact transport mechanisms are not fully elucidated, this transfer allows LTA4 to reach the enzymes in the acceptor cell. biosciencepharma.com In the case of LTC4 synthesis in platelets, the transferred LTA4 encounters LTC4 synthase, which is an integral membrane protein. biosciencepharma.com
Studies have also investigated transcellular metabolism in more complex tissue environments. For example, in joint tissues during inflammatory arthritis, synovial fibroblasts, which are radioresistant, can metabolize LTA4 supplied by infiltrating myeloid cells to produce LTB4, thereby amplifying the inflammatory response. aai.org Similarly, in the vascular compartment, interactions between neutrophils and endothelial cells can lead to the transcellular production of leukotrienes, contributing to vascular inflammation. atsjournals.org These findings underscore that transcellular metabolism is a spatially organized process that occurs at the interface of different cell types within inflamed tissues, significantly impacting the local inflammatory milieu.
Mechanistic Studies of Leukotriene C4 Synthase and Associated Enzymes
Structural and Functional Analyses of Leukotriene C4 Synthase
The crystal structure of human LTC4 synthase reveals a homotrimeric protein, with each monomer composed of four transmembrane segments. researchgate.net The enzyme is localized to the nuclear and endoplasmic reticulum membranes. uniprot.org A key architectural feature is the formation of the active site at the interface between two adjacent monomers, creating a V-shaped cleft. riken.jp This structural arrangement underscores the necessity of the trimeric assembly for catalytic function, as a single monomer is inactive. google.com
The binding of substrates is highly specific. Glutathione (B108866) (GSH) is held in a unique horseshoe-shaped conformation within the active site, positioning its thiol group for the catalytic reaction. researchgate.net The binding of the lipophilic substrate, LTA4, is thought to occur in a hydrophobic cleft, with specific residues acting as a "molecular ruler" to ensure proper alignment of the epoxide for nucleophilic attack. researchgate.netnih.gov
Site-Directed Mutagenesis Studies to Identify Catalytic Residues
Site-directed mutagenesis has been instrumental in elucidating the roles of specific amino acid residues in the catalytic mechanism of LTC4 synthase. Several key residues have been identified as crucial for substrate binding and catalysis.
Arginine-104 (Arg-104): This residue, located in an adjacent monomer from the primary binding site, is critical for the activation of the thiol group of GSH. nih.govproteopedia.org Mutagenesis studies have shown that replacing Arg-104 with other amino acids abolishes most of the enzyme's activity, confirming its role in facilitating the formation of the thiolate anion necessary for the nucleophilic attack on LTA4. proteopedia.org
Arginine-31 (Arg-31): Arg-31 is proposed to act as an acid, protonating the epoxide ring of LTA4 to facilitate its opening. riken.jprcsb.org
Arginine-51 (Arg-51): Early studies suggested that Arg-51 is essential for opening the epoxide ring of LTA4. nih.govresearchgate.net Mutations of this residue to threonine or isoleucine eliminate enzyme function. nih.gov
Tyrosine-93 (Tyr-93): This residue is believed to contribute to the formation of the thiolate anion of GSH. nih.govresearchgate.net Mutation of Tyr-93 significantly reduces enzyme activity. nih.gov
Tryptophan-116 (Trp-116): Located in a hydrophobic crevice, Trp-116 is thought to play a role in the binding of the lipid substrate LTA4 and may aid in product release. nih.govnih.gov
The following table summarizes the findings from key site-directed mutagenesis studies on human LTC4 synthase.
| Residue | Proposed Function | Effect of Mutation | Reference |
| Arg-31 | Acid catalyst, activates LTA4 epoxide | Reduced catalytic activity | riken.jprcsb.org |
| Arg-51 | Epoxide ring opening of LTA4 | Abolished enzyme function (when mutated to Thr or Ile) | nih.gov |
| Tyr-93 | Promotes formation of GSH thiolate anion | Markedly reduced enzyme function | nih.gov |
| Arg-104 | Thiol activation of GSH | Abolished >94% of specific activity | nih.govproteopedia.org |
| Trp-116 | LTA4 binding and product release | Altered substrate binding and product release | nih.govnih.gov |
Role of Protein-Protein Interactions in Enzyme Complex Assembly
The synthesis of leukotrienes is a coordinated process involving a complex of enzymes at the nuclear envelope. LTC4 synthase interacts with other key proteins in this pathway, including 5-lipoxygenase (5-LO) and 5-lipoxygenase-activating protein (FLAP). These interactions are crucial for the efficient transfer of the unstable LTA4 substrate from 5-LO to LTC4 synthase.
Evidence suggests that distinct regions of LTC4 synthase are involved in these interactions. The N-terminal portion and the first hydrophobic region of LTC4S appear to bind to FLAP, while the second hydrophilic loop interacts with 5-LO. In resting cells, 5-LO is primarily located in the cytosol and nuclear matrix. Upon cell stimulation, it translocates to the nuclear envelope, where it co-localizes with FLAP and LTC4 synthase, allowing for the efficient synthesis of LTC4.
Furthermore, LTC4 synthase can form homo-oligomers and also interacts with microsomal glutathione S-transferase 1 (MGST1). nih.gov The interaction with MGST1 has even been exploited for the purification of LTC4 synthase via affinity chromatography. nih.gov
Evaluation of Specific Enzyme Inhibitors Affecting Leukotriene C4 Synthesis
Given the central role of LTC4 in inflammatory and allergic responses, LTC4 synthase has emerged as a promising therapeutic target. plos.org The development of specific inhibitors aims to block the production of cysteinyl leukotrienes, offering an alternative to receptor antagonists. jci.org
Discovery and Characterization of Novel LTC4S Inhibitors
The search for potent and specific LTC4S inhibitors has led to the discovery of several classes of compounds. One notable example is AZD9898, an oral LTC4S inhibitor with picomolar potency. nih.gov The development of AZD9898 was guided by the crystal structure of LTC4S in complex with an inhibitor, demonstrating the power of structure-based drug design. iucr.org Another research effort, employing in silico screening, identified a class of inhibitors based on a 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid backbone, with the most potent derivative showing an IC50 of 1.9 µM in an enzyme assay. researchgate.net
The table below highlights some of the discovered LTC4S inhibitors and their characteristics.
| Inhibitor | Type | Potency (IC50) | Reference |
| AZD9898 | Oral, potent inhibitor | 0.28 nM (enzyme assay) | nih.gov |
| Compound 1 | Competitive inhibitor to GSH | 1.9 µM (enzyme assay) | researchgate.net |
| Helenalin | Natural product | Inefficient | selfhacked.com |
| Thymoquinone | Natural product | Inefficient | selfhacked.com |
Synergistic Inhibition of 5-Lipoxygenase-Activating Protein (FLAP) and Leukotriene C4 Synthase
A therapeutic strategy that has gained attention is the dual inhibition of both FLAP and LTC4 synthase. This approach targets two key steps in the leukotriene biosynthesis pathway. MK886 is a well-known inhibitor that affects both FLAP and LTC4S. nih.gov By inhibiting FLAP, the presentation of arachidonic acid to 5-LO is blocked, reducing the production of LTA4. escholarship.org Concurrently, inhibiting LTC4S prevents the conversion of any formed LTA4 into LTC4. This dual action is thought to provide a more comprehensive blockade of the pathway.
Research has also focused on developing dual inhibitors of FLAP and soluble epoxide hydrolase (sEH), another enzyme involved in lipid mediator metabolism. escholarship.orgresearchgate.net The compound diflapolin (B1670557), for instance, potently inhibits both FLAP and sEH while showing no activity against LTC4S, highlighting the specificity that can be achieved in inhibitor design. escholarship.orgresearchgate.net The concept of targeting multiple enzymes in the pathway holds promise for enhanced anti-inflammatory effects. escholarship.org
Regulation of Leukotriene C4 Synthase Activity by Post-Translational Modifications
The activity of LTC4 synthase is not only regulated by substrate availability and protein-protein interactions but also by post-translational modifications, primarily phosphorylation. umich.edu Phosphorylation can rapidly modulate the catalytic efficiency of the enzyme.
Early studies indicated that activation of protein kinase C (PKC) leads to a downregulation of LTC4S activity. nih.gov More recently, the ribosomal protein S6 kinase (p70S6K) has been identified as a key regulator of LTC4S phosphorylation. jci.orgresearchgate.net
Mass spectrometry and in vitro phosphorylation assays have pinpointed Serine-36 (Ser-36) as the major phosphorylation site by p70S6K. nih.govresearchgate.net Phosphorylation at this site significantly impairs the catalytic activity of LTC4S. nih.gov A phosphomimetic mutant (S36E), which mimics the phosphorylated state, displayed only about 20% of the activity of the wild-type enzyme. researchgate.net This loss of activity is attributed to poor binding of the lipid substrate, LTA4. researchgate.net Molecular dynamics simulations suggest that the phosphorylation of Ser-36 induces a conformational change, pulling a loop region towards the adjacent subunit and interfering with the catalytic machinery, specifically Arg-104. researchgate.net This provides a detailed molecular mechanism for the allosteric regulation of LTC4 synthase activity.
Applications in Preclinical Research Models of Inflammatory Processes
Quantification of Endogenous Leukotriene C4 in Animal Models of Inflammation
The precise measurement of endogenous LTC4 is fundamental to understanding its contribution to inflammatory diseases. The use of Leukotriene C4-d5 methyl ester as an internal standard in LC-MS/MS analyses has facilitated the accurate quantification of LTC4 in various animal models.
In a murine model of zymosan-induced peritonitis, a well-established model for studying acute inflammation, researchers have utilized deuterated standards to measure the levels of cysteinyl-leukotrienes in peritoneal exudates. unina.itnih.gov For instance, in a study evaluating the efficacy of a novel 5-lipoxygenase (5-LO) inhibitor, BRP-187, LTC4-d5 methyl ester was employed as the internal standard to quantify the suppressed levels of LTC4 in the peritoneal fluid of mice treated with the inhibitor. unina.it This allowed for a precise determination of the drug's in vivo efficacy.
Another significant application is in the study of traumatic brain injury (TBI). In a rat model of fluid percussion injury, a common experimental model for TBI, the formation of cysteinyl leukotrienes was investigated. biosciencepharma.com Using d5-LTC4 as an internal standard, researchers were able to track the temporal profile of LTC4 production in the injured brain hemisphere, demonstrating a significant increase in LTC4 levels peaking one hour after the injury. biosciencepharma.com This highlights the role of LTC4 in the acute phase of neuroinflammation following trauma.
| Animal Model | Biological Matrix | Key Finding | Reference |
|---|---|---|---|
| Zymosan-induced peritonitis (Mouse) | Peritoneal exudate | Used as an internal standard to demonstrate the suppression of LTC4 levels by the 5-LO inhibitor BRP-187. | unina.it |
| Fluid percussion injury (Rat) | Brain tissue | Enabled the quantification of a time-dependent increase in LTC4 levels in the injured hemisphere, peaking at 1 hour post-injury. | biosciencepharma.com |
| Collagen-induced arthritis (Mouse) | Plasma | Utilized in lipidomic profiling to assess changes in eicosanoid levels, including cysteinyl-leukotrienes, in a model of inflammatory arthritis. | nih.gov |
Assessment of Inflammatory Lipid Mediator Profiles in Disease Models
Beyond the quantification of LTC4 alone, this compound is often included in a broader panel of deuterated internal standards for comprehensive lipidomic profiling. This approach allows for the simultaneous measurement of a wide array of inflammatory lipid mediators, providing a more holistic view of the inflammatory response in different disease models.
In studies of arthritis, for example, deuterated eicosanoid standards are crucial for characterizing the complex lipid mediator profiles in inflamed joints and systemic circulation. In a murine model of collagen-induced arthritis, a panel of deuterated standards, including those for prostaglandins (B1171923) and other leukotrienes, allows for the detailed analysis of the eicosanoid signature associated with the disease. nih.govnih.gov This has been instrumental in understanding the interplay between different lipid mediator pathways in the pathogenesis of arthritis.
Similarly, in models of allergic airway inflammation, such as ovalbumin-challenged mice, lipidomic analysis of bronchoalveolar lavage fluid (BALF) and lung tissue is performed using a suite of deuterated internal standards. frontiersin.orgbohrium.com This enables the identification and quantification of a spectrum of eicosanoids and docosanoids, revealing the complex lipid mediator networks that orchestrate eosinophilic inflammation and airway hyperresponsiveness. frontiersin.org The inclusion of a deuterated standard for cysteinyl-leukotrienes is critical in these models, given their potent bronchoconstrictive and pro-inflammatory activities. caymanchem.com
| Disease Model | Biological Matrix | Lipid Mediators Profiled | Key Insight | Reference |
|---|---|---|---|---|
| Lyme Arthritis (Mouse) | Tibiotarsal tissue | Prostaglandins, Thromboxanes, HETEs, DiHOMEs | Identified temporal and quantitative differences in eicosanoid production between mouse strains with varying arthritis severity. | nih.gov |
| IL-33-Induced Airway Inflammation (Mouse) | Lung tissue | Leukotrienes, Prostaglandins, HETEs, Docosanoids | Revealed decreased levels of 12/15-LOX-derived metabolites in knockout mice, implicating this pathway in the regulation of eosinophilic inflammation. | frontiersin.org |
| Streptococcal Sepsis and Septic Arthritis (Mouse) | Paw and Liver tissue | Prostaglandins, HETEs, HODEs, HDHAs | Demonstrated a marked elevation of pro-inflammatory eicosanoids in infected paws, correlating with systemic IL-6 concentrations. | frontiersin.org |
Evaluating the Efficacy of Pharmacological Interventions on Leukotriene Pathways in Preclinical Settings
A crucial application of this compound in preclinical research is the evaluation of pharmacological agents that target the leukotriene pathway. By providing a reliable method for quantifying changes in LTC4 levels, this internal standard allows researchers to assess the in vivo efficacy and mechanism of action of novel anti-inflammatory drugs.
In the previously mentioned study on traumatic brain injury, the 5-lipoxygenase-activating protein (FLAP) inhibitor, MK-886, was administered to rats following fluid percussion injury. biosciencepharma.com The use of d5-LTC4 as an internal standard was essential to demonstrate that treatment with MK-886 significantly reduced the injury-induced increase in LTC4 levels in the brain. biosciencepharma.com This finding provided direct evidence of the drug's target engagement in the central nervous system and correlated with a reduction in brain lesion volume.
Another example is the characterization of diflapolin (B1670557), a dual inhibitor of FLAP and soluble epoxide hydrolase. nih.govresearchgate.net In a zymosan-induced mouse peritonitis model, the administration of diflapolin was shown to inhibit the formation of cysteinyl-leukotrienes, a finding made possible by the use of a deuterated internal standard for accurate quantification. nih.govresearchgate.net This study highlighted the potential of this dual inhibitor in treating inflammation-related diseases.
| Pharmacological Agent | Animal Model | Key Outcome Measured | Conclusion | Reference |
|---|---|---|---|---|
| BRP-187 (5-LO inhibitor) | Zymosan-induced peritonitis (Mouse) | LTC4 levels in peritoneal exudate | Demonstrated potent in vivo inhibition of leukotriene biosynthesis. | unina.it |
| MK-886 (FLAP inhibitor) | Fluid percussion injury (Rat) | LTC4 levels in brain tissue | Showed significant reduction of injury-induced LTC4 formation, correlating with neuroprotection. | biosciencepharma.com |
| Diflapolin (dual FLAP/sEH inhibitor) | Zymosan-induced peritonitis (Mouse) | Cysteinyl-leukotriene levels in peritoneal exudate | Confirmed in vivo target engagement and anti-inflammatory efficacy. | nih.govresearchgate.net |
| Montelukast (CysLT1 receptor antagonist) | Allergic asthma (Mouse) | Airway hyperresponsiveness, inflammatory cell infiltration in BALF | Inhibited ovalbumin-induced asthma-like symptoms, demonstrating the therapeutic principle of blocking the leukotriene pathway. | caymanchem.comekb.eg |
Emerging Research Avenues and Methodological Innovations
Development of High-Throughput Screening (HTS) Assays for Leukotriene Pathway Modulators
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of millions of chemical, genetic, or pharmacological substances. wikipedia.org This methodology is crucial for identifying novel modulators of the leukotriene pathway, which can lead to new therapeutic agents for conditions like asthma and inflammation. wikipedia.orgscbt.com The core of HTS lies in the use of robotics, automated liquid handling, and sensitive detectors to conduct a massive number of tests in a cost-effective and timely manner. wikipedia.orgresearchgate.net
The development of robust HTS assays involves several key considerations, including assay design, detection technologies, and data analysis. wikipedia.orgresearchgate.net Assays can be biochemical, using purified enzymes or receptors, or cell-based, which measure responses within a more complex cellular environment. researchgate.net For the leukotriene pathway, HTS assays are utilized to discover new inhibitors of key enzymes like 5-lipoxygenase or leukotriene A4 hydrolase, or to identify antagonists for cysteinyl-leukotriene receptors. scbt.comglpbio.com
Common detection methods in HTS are non-isotopic and based on fluorescence or luminescence, prized for their sensitivity, safety, and adaptability to automation. researchgate.net These technologies allow for the measurement of various biological activities, such as enzyme turnover, receptor binding, or changes in gene expression. researchgate.net The goal is to efficiently screen large compound libraries to find "hits"—compounds that modulate the pathway of interest—which then become starting points for further drug development. wikipedia.org
| Technology | Principle | Common Application in Leukotriene Pathway Screening | Advantages |
|---|---|---|---|
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light when a small fluorescent molecule binds to a larger molecule. | Screening for receptor antagonists by competing with a fluorescently labeled ligand. | Homogeneous (no-wash) format, sensitive. researchgate.net |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two light-sensitive molecules (a donor and an acceptor) when in close proximity. | Detecting protein-protein interactions or enzymatic cleavage of a FRET-labeled substrate. | Provides information on molecular proximity, highly sensitive. researchgate.net |
| Luminescence/Bioluminescence | Measurement of light produced by a chemical or enzymatic reaction. | Coupled-enzyme assays where a product (e.g., ATP) from a target enzyme drives a light-producing reaction (e.g., luciferase). researchgate.net | Very high sensitivity, low background signal. researchgate.net |
| High-Content Screening (HCS) | Automated microscopy and image analysis to measure phenotypic changes in cells. | Assessing the effect of compounds on cellular morphology or the translocation of pathway proteins. researchgate.net | Provides multiparametric, physiologically relevant data. |
Integration of Lipidomics Data from Deuterated Standards with Systems Biology Approaches
Lipidomics, the large-scale study of the cellular lipidome, has become a cornerstone of systems biology, providing a detailed snapshot of a cell's metabolic and functional state. nih.gov In this context, deuterated internal standards like Leukotriene C4-d5 methyl ester are indispensable. caymanchem.comsanbio.nl Stable isotope-labeled standards are the preferred choice for quantitative lipidomics because they have nearly identical physical and chemical properties to their endogenous counterparts, ensuring they behave similarly during sample extraction and analysis while being distinguishable by mass spectrometry. caymanchem.com This allows for precise and accurate quantification by correcting for sample loss and instrument variability. caymanchem.comnih.gov
The process typically involves "spiking" a biological sample with a known quantity of the deuterated standard mixture before lipid extraction. nih.gov During mass spectrometry analysis, the ratio of the signal from the endogenous lipid to the signal from its corresponding deuterated standard is used for accurate quantification. nih.govmetabolomicscentre.ca
Systems biology aims to understand the complex interactions within biological systems. nih.gov The high-quality, quantitative data generated through lipidomics using deuterated standards is integrated into broader biological networks. nih.govnih.gov This allows researchers to model the dynamic changes in lipid metabolic and signaling pathways, such as the eicosanoid network, under various conditions, like inflammation or disease. nih.govnih.gov By combining lipidomics data with genomics, proteomics, and metabolomics, a more holistic understanding of cellular function and disease pathology can be achieved. nih.gov The LIPID MAPS Consortium, for example, utilizes these approaches to map the temporal and spatial changes in lipids during inflammatory processes. nih.gov
Advancements in Multimodal Analytical Platforms for Comprehensive Eicosanoid Profiling
Analyzing eicosanoids and other oxylipins in biological samples is challenging due to their low concentrations, structural diversity, and tendency to oxidize. nih.govmdpi.com Recent advancements have focused on developing powerful multimodal analytical platforms, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), to overcome these obstacles. mdpi.comuniversiteitleiden.nl These platforms are designed for the simultaneous identification and quantification of a broad spectrum of eicosanoids from a single, often small, sample. lcms.czlcms.cz
A key innovation in this area is the use of dynamic multiple reaction monitoring (dMRM) or ultra-fast multiple reaction monitoring (MRM). mdpi.comlcms.cz Unlike traditional MRM, which monitors all transitions throughout the entire analysis, dMRM only monitors for a specific analyte when it is expected to elute from the chromatography column. mdpi.comuniversiteitleiden.nl This targeted approach dramatically increases sensitivity and allows for the quantification of hundreds of metabolites in a single run. mdpi.comlcms.cz
These advanced methods often incorporate the following components:
Solid-Phase Extraction (SPE): Used as a sample preparation step to remove interfering substances and concentrate the eicosanoids from the biological matrix (e.g., plasma or serum) before LC-MS/MS analysis. nih.govmdpi.com
Ultra-High-Performance Liquid Chromatography (UHPLC): Provides rapid and high-resolution separation of the complex mixture of eicosanoid isomers. nih.gov
Triple Quadrupole Mass Spectrometry: Offers high sensitivity and selectivity for detecting and quantifying the target molecules using MRM or dMRM. lcms.czlcms.cz
Deuterated Internal Standards: A suite of isotopically labeled compounds, including this compound, is added to samples to ensure accurate quantification across the entire panel of analytes. lcms.czlcms.cz
These integrated platforms enable researchers to generate comprehensive quantitative profiles of eicosanoids and other lipid mediators, providing valuable insights into the biochemical pathways involved in inflammation, cardiovascular disease, and other pathological states. nih.govuniversiteitleiden.nllcms.cz
| Parameter | Description/Technology | Purpose |
|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) | Concentrates analytes and removes matrix interferences. mdpi.com |
| Chromatography | UHPLC with a C8 or C18 column | High-resolution separation of eicosanoid isomers. lcms.cz |
| Ionization | Electrospray Ionization (ESI) with polarity switching | Generates ions for MS analysis; switching allows detection of different compound classes in a single run. lcms.cz |
| Mass Analysis | Dynamic Multiple Reaction Monitoring (dMRM) | Provides high sensitivity and specificity for quantifying up to hundreds of target analytes. mdpi.comuniversiteitleiden.nl |
| Quantification | Stable Isotope Dilution using deuterated standards | Ensures high accuracy and precision by correcting for sample loss and instrument variation. nih.govmetabolomicscentre.ca |
Q & A
Q. What distinguishes Leukotriene C4-d5 methyl ester from its non-deuterated analog in experimental applications?
this compound is a deuterated isotopologue of Leukotriene C4 methyl ester, where five hydrogen atoms are replaced with deuterium. This modification enhances its utility as an internal standard in mass spectrometry (MS) by providing distinct mass spectral signatures, minimizing interference with endogenous leukotrienes during quantification . The deuterated form retains similar chemical reactivity but exhibits slight differences in retention time during liquid chromatography (LC), necessitating method optimization for co-elution studies .
Q. What is the biological significance of Leukotriene C4 in inflammatory pathways, and how does its deuterated derivative facilitate research?
Leukotriene C4 (LTC4) is a cysteinyl leukotriene synthesized from arachidonic acid via the 5-lipoxygenase pathway. It mediates bronchoconstriction, vascular permeability, and mucus secretion in asthma and allergic responses . The deuterated derivative, LTC4-d5 methyl ester, is enzymatically stable and used to trace LTC4 metabolism in vivo, enabling precise quantification of endogenous leukotrienes in biological fluids (e.g., plasma, bronchoalveolar lavage) using LC-MS/MS .
Q. What are the recommended storage and handling protocols for this compound to ensure stability?
The compound should be stored at -20°C in airtight, light-protected vials. For experimental use, prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis. Working solutions should be freshly diluted in buffer (e.g., PBS with 0.1% BSA) to avoid aggregation. Long-term storage (>6 months) requires lyophilization under inert gas .
Advanced Research Questions
Q. How can researchers validate the purity and isotopic enrichment of this compound in synthetic batches?
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 280 nm) and compare retention times against a certified reference standard.
- Isotopic Enrichment : Employ high-resolution mass spectrometry (HRMS) to confirm the mass shift (+5 Da) and quantify deuterium incorporation via isotopic peak distribution analysis.
- Data Interpretation : Acceptable isotopic purity is ≥98%, with <2% contribution from non-deuterated species .
Q. What experimental design considerations are critical when using this compound as an internal standard in lipidomics studies?
- Matrix Effects : Spike deuterated standards into biological matrices (e.g., plasma) during sample extraction to correct for ionization suppression/enhancement.
- Calibration Curves : Use a 6-point linear range (0.1–100 ng/mL) with deuterated and non-deuterated analogs to assess recovery rates.
- Quality Control : Include blank samples and inter-day replicates to evaluate precision (CV <15%) and accuracy (80–120%) .
Q. How do researchers reconcile discrepancies in leukotriene quantification between ELISA and LC-MS/MS methods?
ELISA may overestimate concentrations due to cross-reactivity with structurally similar metabolites (e.g., LTD4, LTE4). LC-MS/MS offers higher specificity but requires:
- Chromatographic Separation : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to resolve isomers.
- Ionization Optimization : Employ electrospray ionization (ESI) in negative mode for enhanced sensitivity .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation of this compound during cell-based assays?
- Antioxidant Cocktails : Add 1 mM glutathione and 10 µM indomethacin to cell culture media to inhibit enzymatic hydrolysis.
- Short Incubation Times : Limit exposure to physiological conditions (<30 min) to minimize metabolic conversion.
- Validation : Monitor degradation via parallel LC-MS/MS analysis of parent compound and metabolites (e.g., LTD4-d5) .
Q. How can researchers address low recovery rates of this compound in solid-phase extraction (SPE)?
- Cartridge Selection : Use mixed-mode SPE cartridges (e.g., Oasis HLB) with hydrophilic-lipophilic balance sorbents.
- Elution Solvent : Optimize with 80:20 methanol/water containing 0.1% ammonium hydroxide.
- Recovery Testing : Compare pre- and post-extraction spike-in samples to calculate extraction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
